(5E)-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
Description
(5E)-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, with a phenylimino and pyridinylmethylidene substituent.
Properties
IUPAC Name |
(5E)-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)20-15(18-14)17-12-6-2-1-3-7-12/h1-10H,(H,17,18,19)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVWQJURZYZUEM-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CN=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiazolidin-4-one with pyridine-3-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5E)-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In cancer cells, it may induce apoptosis by disrupting key signaling pathways and inhibiting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(pyridin-3-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 3-(2-aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
Compared to similar compounds, (5E)-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core with phenylimino and pyridinylmethylidene substituents. This structural arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for further functionalization and application in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
